molecular formula C21H17N7O B12516108 N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine

N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine

Cat. No.: B12516108
M. Wt: 383.4 g/mol
InChI Key: ZZELBUZMHIDULQ-UHFFFAOYSA-N
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Description

N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor in various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine typically involves multiple steps, starting with the preparation of the triazolo[1,5-a]pyridine moiety. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free and eco-friendly, resulting in high yields.

For the quinazoline-4,6-diamine part, a common approach involves the reaction of 2-aminobenzonitrile with various substituted anilines under oxidative conditions . The final step involves coupling the triazolo[1,5-a]pyridine moiety with the quinazoline-4,6-diamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the triazolo[1,5-a]pyridine moiety.

    Reduction: Reduction reactions can be performed on the quinazoline ring to modify its electronic properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the quinazoline ring.

Scientific Research Applications

N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine is unique due to its specific combination of the triazolo[1,5-a]pyridine and quinazoline-4,6-diamine moieties, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H17N7O

Molecular Weight

383.4 g/mol

IUPAC Name

4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine

InChI

InChI=1S/C21H17N7O/c1-13-8-15(27-21-17-9-14(22)2-4-18(17)23-11-25-21)3-5-19(13)29-16-6-7-28-20(10-16)24-12-26-28/h2-12H,22H2,1H3,(H,23,25,27)

InChI Key

ZZELBUZMHIDULQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)N)OC4=CC5=NC=NN5C=C4

Origin of Product

United States

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